1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide
Description
1-(3,4-Dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 1 with a 3,4-dimethylphenyl group and at position 4 with a carboxamide moiety linked to a 3-methylbutyl chain.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(3-methylbutyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-11(2)7-8-17-16(21)15-10-20(19-18-15)14-6-5-12(3)13(4)9-14/h5-6,9-11H,7-8H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVCJBQELYKCKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition click chemistry approach, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The phenyl group in the compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be applied to the triazole ring or the butyl chain to produce reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the triazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: Triazole derivatives with reduced functional groups.
Substitution: Substituted triazoles and phenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Industry: Use in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-N-(3-methylbutyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and targets involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazole-4-Carboxamide Derivatives
Key Observations
Aryl Group Influence :
- The 3,4-dimethylphenyl group in the target compound provides steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents (e.g., 4-chlorophenyl in ZIPSEY or 2,6-difluorophenyl in RFM ). Such differences impact receptor binding and metabolic stability.
- Fluorinated aryl groups (e.g., in rufinamide ) enhance blood-brain barrier penetration, critical for antiepileptic activity.
Amide Substituent Effects: Aliphatic chains (e.g., 3-methylbutyl in the target compound) may improve solubility and reduce toxicity compared to aromatic substituents (e.g., benzyl in MKA027 or quinolin-2-yl in Wnt/β-catenin inhibitors ). Hydrophilic groups (e.g., hydroxyethyl in ZIPSEY ) enhance polar interactions but may limit membrane permeability.
Biological Activity Correlations :
- Antiepileptic Activity : Fluorinated benzyl groups (RFM, rufinamide) are common in AEDs due to their pharmacokinetic advantages .
- Antitumor Activity : Electron-withdrawing groups (e.g., trifluoromethyl ) correlate with potent growth inhibition in lung cancer cells (NCI-H522, GP >68%).
- MIF Inhibition : Benzyl-substituted analogs (e.g., MKA027 ) demonstrate allosteric modulation of MIF tautomerase activity (IC50 values in µM range).
Physicochemical Properties
Table 2: Physicochemical Comparison
Research Findings and Implications
- Antiepileptic Potential: The target compound’s 3-methylbutyl chain may offer improved metabolic stability over fluorinated analogs like rufinamide, though in vivo studies are needed .
- Anticancer Applications : Structural parallels to 4-chlorophenyl derivatives suggest possible activity against lung cancer, but methyl substituents may reduce potency compared to trifluoromethyl groups.
- MIF Inhibition : The 3,4-dimethylphenyl group in MKA027 shows moderate MIF inhibition, suggesting the target compound could be optimized for this pathway with further modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
